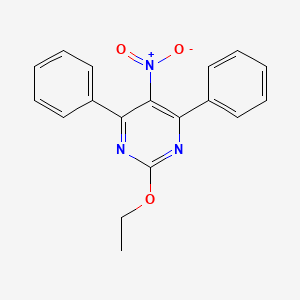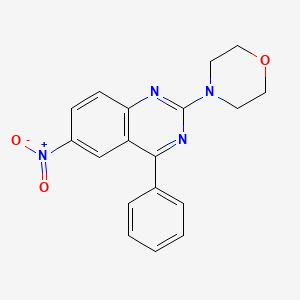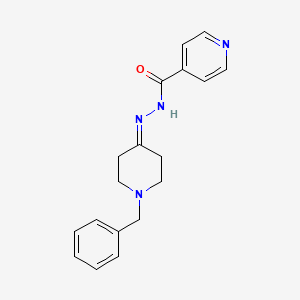
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.
Mécanisme D'action
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide acts as a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor. Upon activation, the delta-opioid receptor activates a signaling cascade that ultimately leads to the modulation of pain and reward pathways. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been shown to produce analgesic effects by reducing the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. It has also been shown to reduce drug-seeking behavior by reducing the release of dopamine in the mesolimbic reward pathway.
Biochemical and Physiological Effects
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been shown to reduce the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. It has also been shown to reduce the release of dopamine in the mesolimbic reward pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide in lab experiments is its selectivity for the delta-opioid receptor. This allows for more precise modulation of pain and reward pathways compared to non-selective opioid agonists. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has a relatively low potency compared to other delta-opioid receptor agonists, which can limit its effectiveness in some experiments. Additionally, the synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide is relatively complex and low-yielding, which can limit its availability for lab experiments.
Orientations Futures
There are several potential future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide. One area of research is the development of more potent and selective delta-opioid receptor agonists. This could lead to more effective pain management and addiction treatment options. Another area of research is the development of novel delivery methods for 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide, such as transdermal patches or implantable devices. This could improve the convenience and efficacy of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide-based therapies. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-isopropylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3-dihydro-1H-isoquinoline to form the amide bond. The final step involves the reduction of the nitro group in the resulting compound to form 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be a potent and selective agonist of the delta-opioid receptor, which is involved in the modulation of pain and reward pathways. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)16-7-9-19(10-8-16)21-20(23)14-22-12-11-17-5-3-4-6-18(17)13-22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAVDRIOGGOICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)


![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)






![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)